XLogP3 Lipophilicity Comparison: Target vs. Monosubstituted 1,2,4‑Triazoles
The target compound displays a computed XLogP3 of 1.9, whereas 3‑chloro‑1H‑1,2,4‑triazole and 3‑(trifluoromethyl)‑1H‑1,2,4‑triazole each exhibit XLogP3 = 0.9 [REFS‑1][REFS‑2][REFS‑3]. This 1‑unit increase corresponds to a 10‑fold higher partition coefficient, which can translate into superior membrane permeability and oral absorption [REFS‑4]. The dual‑substituted compound thus provides a distinct lipophilicity window that is not accessible with either monosubstituted analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 3‑Chloro‑1H‑1,2,4‑triazole XLogP3 = 0.9; 3‑(trifluoromethyl)‑1H‑1,2,4‑triazole XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = +1.0 (both comparators) |
| Conditions | Computed using XLogP3 3.0 algorithm in PubChem 2025.04.14 release |
Why This Matters
A 10‑fold increase in lipophilicity can significantly enhance passive membrane permeation, making the target compound a more promising scaffold for oral drug candidates.
- [1] PubChem. 3‑Chloro‑5‑(trifluoromethyl)‑1H‑1,2,4‑triazole; CID 45791131. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45791131 (accessed 2026‑04‑24). View Source
- [2] PubChem. 3‑Chloro‑1H‑1,2,4‑triazole; CID 81265. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/81265 (accessed 2026‑04‑24). View Source
- [3] PubChem. 3‑(Trifluoromethyl)‑1H‑1,2,4‑triazole; CID 18944011. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18944011 (accessed 2026‑04‑24). View Source
- [4] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235‑248. https://doi.org/10.1517/17460441003713468. View Source
